3-Acetamidophthalimide
Overview
Description
3-Acetamidophthalimide is an organic compound with the molecular formula C10H8N2O3. It is a derivative of phthalimide, where an acetamido group is attached to the phthalimide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetamidophthalimide can be synthesized through the reaction of phthalic anhydride with acetamide under specific conditions. The reaction typically involves heating the reactants to facilitate the formation of the imide ring. The process can be summarized as follows:
Reactants: Phthalic anhydride and acetamide.
Conditions: Heating the mixture at elevated temperatures, often in the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidophthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the imide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phthalimide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
3-Acetamidophthalimide has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: this compound is used in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 3-acetamidophthalimide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Phthalimide: The parent compound of 3-acetamidophthalimide, used in similar applications but lacks the acetamido group.
N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, offering varied reactivity and applications.
Isoindole Derivatives: Structurally related compounds with different functional groups attached to the isoindole core.
Uniqueness: this compound is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)11-7-4-2-3-6-8(7)10(15)12-9(6)14/h2-4H,1H3,(H,11,13)(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRJIOQDTLOAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210070 | |
Record name | 3-Acetamidophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6118-65-6 | |
Record name | 3-Acetamidophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006118656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetamidophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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